![molecular formula C21H18N2O5S B280809 Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)
Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development. In
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, ESI-09 has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of the RAC1 protein. Inflammation and autoimmune disorders have also been targeted by ESI-09, as it has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Mécanisme D'action
ESI-09 works by inhibiting the activity of specific proteins in the body. In cancer research, ESI-09 targets the RAC1 protein, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of RAC1, ESI-09 can slow down the growth and proliferation of cancer cells. In inflammation and autoimmune disorders, ESI-09 targets the NF-κB pathway, which is involved in the regulation of inflammation. By inhibiting the activity of this pathway, ESI-09 can reduce inflammation and improve symptoms in patients with autoimmune disorders.
Biochemical and Physiological Effects
ESI-09 has been found to have a wide range of biochemical and physiological effects. In cancer research, ESI-09 has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In inflammation and autoimmune disorders, ESI-09 has been found to reduce inflammation, improve symptoms, and prevent tissue damage. ESI-09 has also been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, ESI-09 also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on ESI-09. One area of research is the development of more potent and selective inhibitors of RAC1 and NF-κB pathways. Another area of research is the exploration of the potential therapeutic applications of ESI-09 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of more stable and water-soluble formulations of ESI-09 could improve its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, ESI-09 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are several future directions for research on ESI-09, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of ESI-09 involves several steps, starting with the preparation of 2-methyl-5-nitrobenzoic acid. The nitro group is then reduced to an amine using a palladium catalyst. The resulting amine is then coupled with 8-quinolinesulfonyl chloride to form the sulfonamide intermediate. The final step involves the coupling of the sulfonamide intermediate with ethyl 3-bromobenzoate to form the desired product, ESI-09.
Propriétés
Formule moléculaire |
C21H18N2O5S |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H18N2O5S/c1-3-27-21(24)19-13(2)28-17-10-9-15(12-16(17)19)23-29(25,26)18-8-4-6-14-7-5-11-22-20(14)18/h4-12,23H,3H2,1-2H3 |
Clé InChI |
CYGNJOOPGOIFNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)

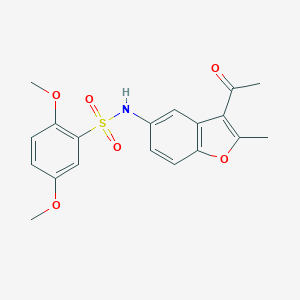

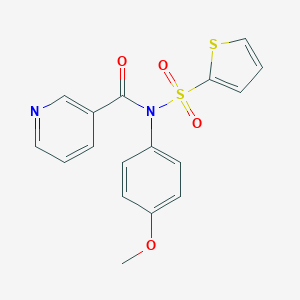
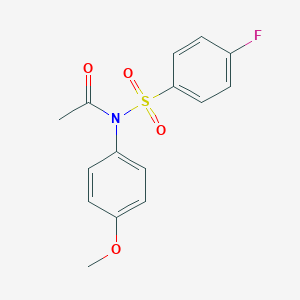

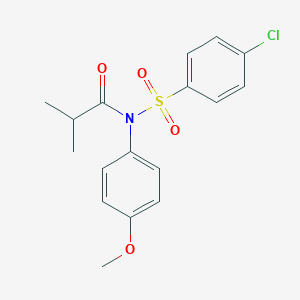
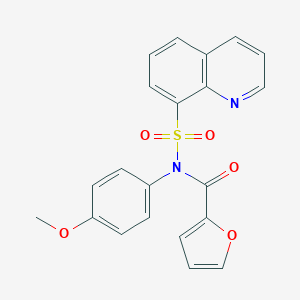
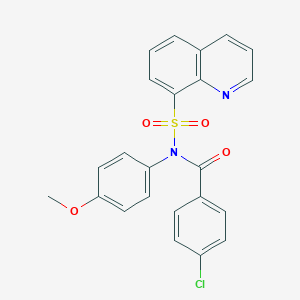
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
